Home > Products > Screening Compounds P102831 > Dolasetron mesylate
Dolasetron mesylate -

Dolasetron mesylate

Catalog Number: EVT-10884708
CAS Number:
Molecular Formula: C20H26N2O7S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dolasetron Mesylate is an indole derivative with antiemetic activity. As a selective serotonin receptor antagonist, dolasetron mesylate competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04)
Overview

Dolasetron mesylate is a pharmaceutical compound primarily used as an antiemetic agent to prevent nausea and vomiting, especially in patients undergoing chemotherapy or surgery. It is a selective antagonist of serotonin 5-HT3 receptors, which play a critical role in the vomiting reflex. The compound was developed to provide effective control over these symptoms, enhancing the quality of life for patients receiving cytotoxic treatments.

Source and Classification

Dolasetron mesylate is synthesized from the parent compound dolasetron, which belongs to the class of drugs known as serotonin antagonists. It is classified under the pharmacological category of antiemetics and is particularly effective in treating chemotherapy-induced nausea and vomiting. The compound is often administered in its mesylate form, which enhances its solubility and stability compared to other formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of dolasetron mesylate involves several chemical reactions that transform precursor compounds into the final product. One notable method includes the condensation of dolasetron with methanesulfonic acid, resulting in a stable crystalline form. This process typically involves:

  1. Refluxing anhydrous alcohol with dolasetron free amine under acidic conditions to yield high-purity products.
  2. Hydrolysis of dolasetron ketal precursors, followed by recrystallization to achieve desired purity levels.
  3. Characterization of the synthesized product through techniques such as differential thermal analysis and melting point determination, confirming its stability and efficacy for clinical use .
Molecular Structure Analysis

Structure and Data

The molecular formula for dolasetron mesylate is C19H21N2O3CH4O3SH2OC_{19}H_{21}N_{2}O_{3}\cdot CH_{4}O_{3}S\cdot H_{2}O. Its structure features a complex arrangement that includes a piperazine ring, which is crucial for its biological activity. The compound typically appears as white powdery crystals with specific melting points ranging from 160 °C to 170 °C .

Key Structural Features:

  • Molecular Weight: Approximately 367.45 g/mol
  • Melting Point: 160-170 °C
  • Solubility: Highly soluble in water due to its mesylate salt form.
Chemical Reactions Analysis

Reactions and Technical Details

Dolasetron mesylate undergoes various chemical reactions that are essential for its synthesis and stability:

  1. Acid-Base Reactions: The formation of dolasetron mesylate involves acid-base interactions between dolasetron and methanesulfonic acid.
  2. Hydrolysis Reactions: Hydrolysis of ketal precursors leads to the regeneration of dolasetron, which can then be converted into its mesylate form.
  3. Recrystallization Processes: Following synthesis, recrystallization is employed to purify the compound, ensuring that impurities are minimized before clinical application .
Mechanism of Action

Process and Data

Dolasetron mesylate exerts its antiemetic effects by selectively binding to serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, it inhibits the transmission of signals that trigger nausea and vomiting.

Mechanistic Insights:

  • Receptor Binding: The binding affinity for 5-HT3 receptors is critical for its efficacy.
  • Signal Modulation: By preventing serotonin from activating these receptors, dolasetron reduces the likelihood of emetic responses during chemotherapy or postoperative recovery.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 160 °C - 170 °C
  • Solubility: Soluble in water; slightly soluble in organic solvents like methanol.

Chemical Properties

  • Stability: The mesylate form enhances stability and shelf-life compared to other formulations.
  • pH Sensitivity: Dolasetron mesylate exhibits stability across a wide range of pH levels, making it suitable for various pharmaceutical formulations .
Applications

Scientific Uses

Dolasetron mesylate is predominantly used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is effective in preventing these symptoms during cancer treatment.
  • Postoperative Nausea and Vomiting: Administered to patients recovering from surgical procedures.
  • Research Applications: Studies on its pharmacokinetics and interactions with other medications continue to enhance understanding of its therapeutic potential .
Synthesis and Structural Optimization [2] [5] [9]

Industrial-Scale Synthesis Methodologies

Industrial production of dolasetron mesylate employs a multi-step synthesis pathway optimized for scalability, yield, and purity. The primary route involves a tropane ring formation coupled with esterification of indole-3-carboxylic acid derivatives. Key steps include:

  • Ring closure reactions catalyzed by potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at 80-100°C to form the tropane core [1]
  • Ester bond formation between the tropane alcohol intermediate and methyl indole-3-carboxylate using carbodiimide coupling agents under nitrogen atmosphere
  • Methanesulfonate salt formation in alcoholic solvents (ethanol or isopropanol) at controlled temperatures (0-5°C) to ensure crystalline product precipitation [2]

A critical advancement involves one-pot decarboxylation-esterification that eliminates intermediate isolation steps. This modification reduces processing time by 40% while increasing overall yield to 78-82% through:

  • In-situ generation of reactive intermediates
  • Solvent optimization (dimethylacetamide/water mixtures)
  • Temperature-controlled addition sequences [1]

Table 1: Industrial Synthesis Reaction Conditions

Synthetic StepCatalyst/SolventTemperatureYield (%)
Tropane ring closureK₂CO₃/DMF85°C92
EsterificationDCC/Dichloromethane25°C88
Salt formationMethanesulfonic acid/Ethanol0-5°C95
DecarboxylationPyridine/Copper(I) iodide120°C89

Key Intermediates in Multi-Step Synthesis

The synthesis features three structurally critical intermediates that determine final product quality:

  • (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride: This tropane alcohol intermediate requires strict stereochemical control at the C3 position. Purification via recrystallization from ethanol/ethyl acetate mixtures achieves >99.5% diastereomeric excess. Its optical purity directly impacts dolasetron's receptor binding affinity [1].

  • Methyl 1H-indole-3-carboxylate: Synthesized via Fischer indole cyclization, this intermediate must be free of positional isomers. Process optimization reduced 2-carboxylate impurity to <0.1% through:

  • Controlled phenylhydrazine addition rates
  • Zinc chloride catalysis at 60°C
  • Crystallization from toluene/n-hexane [1]
  • Dolasetron free base: The coupling product undergoes crystallization-induced asymmetric transformation in ethyl acetate, converting residual enantiomeric impurities (<0.8%) to the desired (R,R)-configuration. This step is critical for pharmacological activity [3].

Table 2: Key Intermediate Specifications

IntermediateCritical Purity ParameterPurification MethodAcceptance Criteria
Tropane alcoholDiastereomeric excessEthanol recrystallization≥99.5% de
Indole carboxylate2-isomer contentColumn chromatography≤0.1%
Dolasetron baseEnantiomeric excessCrystallization (ethyl acetate)≥99.2% ee

Stereochemical Considerations in Polymorphic Forms

Dolasetron mesylate exhibits complex polymorphic behavior with significant implications for bioavailability and stability. Three crystalline forms have been characterized:

  • Form I (Monohydrate): The commercially relevant form identified by distinctive powder X-ray diffraction (PXRD) peaks at 6.2°, 12.5°, and 18.7° (2θ). This form demonstrates:
  • Needle-shaped crystal habit
  • High thermodynamic stability below 40°C
  • Dehydration onset at 110°C followed by melting at 216-218°C [2]

  • Form II (Anhydrous): Produced by spray drying or desolvation of Form I. Key characteristics:

  • PXRD pattern with characteristic peaks at 7.8°, 15.6°, 23.4°
  • Enhanced solubility (23 mg/mL vs. 18 mg/mL for Form I)
  • Metastable nature converting to Form I above 75% relative humidity [3]

  • Novel Solvates: Ethanol and isopropanol solvates form during salt precipitation. Though pharmaceutically unusable, they serve as precursors for anhydrous form preparation through controlled desolvation at 60°C under vacuum [2].

The monohydrate's stability derives from hydrogen-bonded water molecules bridging methanesulfonate anions and protonated azabicyclic nitrogen atoms. This network creates a stable channel structure resistant to lattice disruption, as confirmed by dynamic vapor sorption studies showing <0.2% weight change at 20-80% RH [3].

Novel Catalytic Approaches for Improved Yield

Recent catalytic innovations address yield limitations in traditional synthesis:

Asymmetric Transfer Hydrogenation

  • Uses Ru(III)-TsDPEN catalyst (0.5 mol%)
  • Achieves 98% enantioselectivity in tropinone reduction
  • Eliminates chiral resolution steps
  • Operates under ambient pressure with formic acid/triethylamine hydrogen source [1]

Continuous Flow Decarboxylation

  • Replaces batch processing with tubular reactor system
  • Employs heterogeneous copper-on-alumina catalyst (20% loading)
  • Parameters: 130°C, 15 bar pressure, residence time 12 min
  • Increases throughput 8-fold while reducing racemization to <0.3% [1]

Enzymatic Esterification

  • Lipase B from Candida antarctica immobilized on silica
  • Catalyzes ester bond formation in non-aqueous media
  • Advantages:
  • No racemization (100% stereoretention)
  • 93% conversion at 50°C in 8 hours
  • Eliminates carbodiimide coupling reagents [9]

Table 3: Catalytic Process Comparison

Catalytic MethodCatalyst LoadingYield IncreaseRacemization Reduction
Transfer hydrogenation0.5 mol% Ru(III)22% vs. chemical reductionNot applicable
Flow decarboxylation20% Cu/Al₂O₃35% vs. batch0.3% vs. 2.1%
Enzymatic esterification15% w/w enzyme15% vs. DCC couplingComplete elimination

These methodologies demonstrate significant improvements over classical processes, particularly in stereochemical preservation and reduction of metallic impurities – critical factors for pharmaceutical-grade dolasetron mesylate. The integration of flow chemistry and biocatalysis represents the current optimization frontier, potentially reducing manufacturing costs by 30-40% while enhancing environmental sustainability [1] [9].

Properties

Product Name

Dolasetron mesylate

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate

Molecular Formula

C20H26N2O7S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;;

InChI Key

QTFFGPOXNNGTGZ-RCSCTSIBSA-N

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.